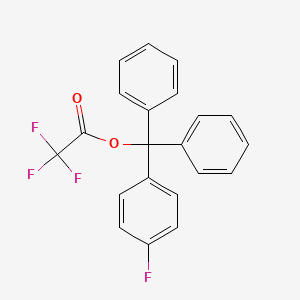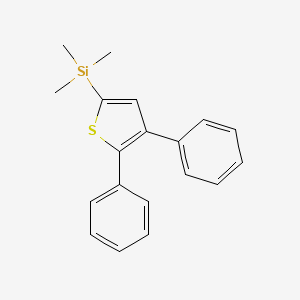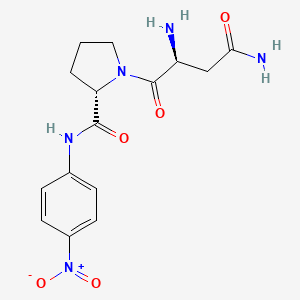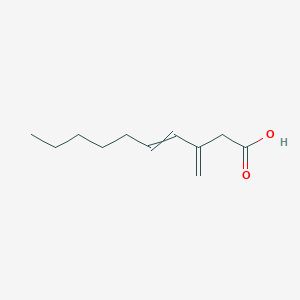
3-Methylidenedec-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidenedec-4-enoic acid is an organic compound with the molecular formula C11H18O2 It is a carboxylic acid with a unique structure featuring a methylene group at the third position and a double bond at the fourth position of the decanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenedec-4-enoic acid can be achieved through several methods. One common approach involves the use of a Grignard reagent, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a carbonyl compound, followed by acid hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Methylidenedec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated carboxylic acids.
Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted carboxylic acids.
科学的研究の応用
3-Methylidenedec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methylidenedec-4-enoic acid involves its interaction with specific molecular targets. The methylene and double bond functionalities allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Decanoic acid: A saturated carboxylic acid with a similar carbon chain length but lacking the methylene and double bond functionalities.
3-Methylidenedecanoic acid: Similar structure but without the double bond at the fourth position.
4-Decenoic acid: Contains a double bond but lacks the methylene group at the third position.
Uniqueness
3-Methylidenedec-4-enoic acid is unique due to the presence of both a methylene group and a double bond within its structure. This combination of functionalities allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
90252-85-0 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3-methylidenedec-4-enoic acid |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h7-8H,2-6,9H2,1H3,(H,12,13) |
InChIキー |
OFQXABUUTIIPRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC(=C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


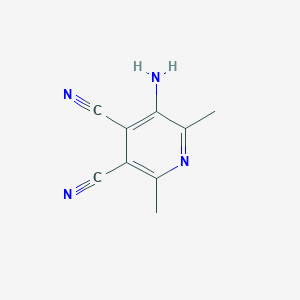

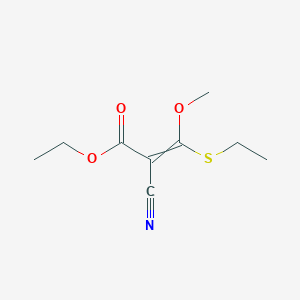
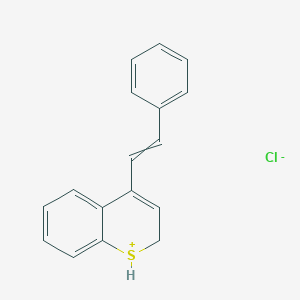
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

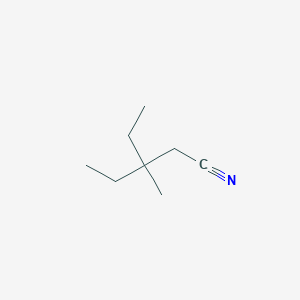
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
